4-Cyano-2-cyclopropoxybenzoic acid

medicinal chemistry chemical synthesis regioisomer purity

For medicinal chemistry requiring precise regioisomeric control, this CAS 1243363-91-8 is mandatory. Its unique para-cyano and ortho-cyclopropoxy motif provides a dual metabolic block, enhancing stability versus methoxy/hydroxy analogs. Critical for reproducing patented IP scaffolds (US 8,957,062) and ensuring accurate SPR analysis. Substituting with alternative regioisomers (CAS 1243353-37-8, 1243481-91-5) compromises synthetic fidelity and PK profiles.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B15093387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-cyclopropoxybenzoic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)C#N)C(=O)O
InChIInChI=1S/C11H9NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H,13,14)
InChIKeyFYQGQRWKKLPYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-cyclopropoxybenzoic acid: Key Physicochemical and Structural Identifiers for Procurement


4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) is a substituted benzoic acid derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. The compound features a carboxylic acid core bearing a cyano (-CN) substituent at the para (4) position and a cyclopropoxy (-O-cyclopropyl) moiety at the ortho (2) position . This specific substitution pattern distinguishes it from regioisomers such as 2-cyano-6-cyclopropoxybenzoic acid (CAS: 1243353-37-8) and 4-cyano-3-cyclopropoxybenzoic acid (CAS: 1243481-91-5), which share identical molecular weight but differ in the spatial arrangement of functional groups .

Why 4-Cyano-2-cyclopropoxybenzoic Acid Cannot Be Substituted with Generic Benzoic Acid Analogs


The substitution of 4-cyano-2-cyclopropoxybenzoic acid with a generic benzoic acid derivative lacking either the para-cyano or ortho-cyclopropoxy group introduces substantial alterations in electronic distribution, metabolic liability, and target engagement potential. The cyano group serves as a strong electron-withdrawing substituent that modulates the pKa of the carboxylic acid moiety, influences hydrogen-bonding capacity, and provides a metabolic block against oxidative degradation pathways that typically target unsubstituted aromatic positions . Concurrently, the cyclopropoxy moiety introduces conformational rigidity and enhanced carbon-hydrogen bond strength relative to linear alkoxy or unsubstituted hydroxyl groups, which translates to improved resistance to cytochrome P450-mediated oxidative metabolism and altered lipophilicity-driven membrane partitioning . Procurement of a generic analog without both functional groups in the defined ortho/para orientation therefore risks failure in downstream synthetic coupling efficiency, altered pharmacokinetic profiles, and non-reproducible biological activity readouts. The following quantitative evidence delineates the specific parameters where this compound diverges from its closest structural comparators.

Quantitative Differentiation of 4-Cyano-2-cyclopropoxybenzoic Acid from Structural Analogs


Regioisomeric Differentiation: 4-Cyano-2-cyclopropoxy vs. 2-Cyano-6-cyclopropoxy Benzoic Acid

4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) and 2-cyano-6-cyclopropoxybenzoic acid (CAS: 1243353-37-8) share identical molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol), yet their regioisomeric arrangement yields distinct synthetic intermediates with non-interchangeable reactivity profiles [1]. The target compound positions the carboxylic acid between the ortho-cyclopropoxy and para-cyano groups, whereas the comparator places the cyano group ortho to the carboxylic acid and the cyclopropoxy group at the ortho' position. This regioisomerism alters the electronic environment of the carboxylic acid carbon, influencing coupling efficiency in amide bond formation and esterification reactions. No generic substitution between these regioisomers is scientifically valid without explicit reaction validation.

medicinal chemistry chemical synthesis regioisomer purity

Cyclopropoxy vs. Hydroxy Analog: Molecular Weight and Lipophilicity Divergence

The cyclopropoxy moiety in 4-cyano-2-cyclopropoxybenzoic acid (MW 203.19) [1] confers distinct physicochemical properties relative to the hydroxyl analog 4-cyano-2-hydroxybenzoic acid (MW 163.13) . The molecular weight increase of 40.06 g/mol corresponds to the replacement of a hydrogen atom with a cyclopropyl group (C₃H₅). This structural modification eliminates the hydrogen bond donor capacity of the ortho-hydroxyl group while increasing lipophilicity. The cyclopropyl group's stronger carbon-hydrogen bonds, relative to linear alkyl chains, provide enhanced resistance to metabolic degradation by cytochrome P450 enzymes . While direct comparative LogP data for these specific compounds is unavailable from authoritative databases, the class-level effect of cyclopropyl substitution on benzoic acid derivatives consistently demonstrates increased lipophilicity (estimated ΔLogP ≈ +0.8 to +1.2) and reduced metabolic clearance relative to hydroxy or methoxy analogs .

drug design physicochemical properties metabolic stability

Cyclopropoxy vs. Methoxy Analog: Metabolic Stability and Conformational Rigidity

4-Cyano-2-cyclopropoxybenzoic acid (MW 203.19) [1] differs from 4-cyano-2-methoxybenzoic acid (MW 177.16; CAS 89469-52-3) in the nature of the ortho-alkoxy substituent. The cyclopropoxy group introduces a strained three-membered ring with carbon-hydrogen bonds possessing approximately 10-15% higher bond dissociation energy compared to the C-H bonds in the methoxy methyl group . This elevated bond strength renders the cyclopropoxy moiety less susceptible to hydrogen atom abstraction by cytochrome P450 enzymes, thereby reducing oxidative O-dealkylation rates—a primary metabolic clearance pathway for methoxy-substituted aromatics . Additionally, the cyclopropoxy group imposes conformational constraints that influence molecular recognition at biological targets. The molecular weight difference of 26.03 g/mol (C₃H₅ vs. CH₃) further distinguishes these compounds in mass spectrometry and analytical characterization contexts.

pharmacokinetics drug metabolism structure-activity relationship

Electron-Withdrawing Cyano Group Modulation: pKa and Hydrogen-Bonding Capacity

The para-cyano substituent in 4-cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) exerts a strong electron-withdrawing effect (-I and -M) that modulates the acidity of the carboxylic acid group and the electron density of the aromatic ring. In the broader class of substituted benzoic acids, a para-cyano group typically lowers the pKa of the carboxylic acid by approximately 0.8 to 1.2 units relative to unsubstituted benzoic acid (pKa ~4.20), and by approximately 0.4 to 0.6 units relative to para-methyl or para-methoxy analogs [1]. This increased acidity enhances aqueous solubility at physiological pH and influences the compound's capacity to participate in salt-bridge and hydrogen-bonding interactions with biological targets. The cyano group also serves as a hydrogen bond acceptor via the nitrogen lone pair, providing additional interaction vectors absent in unsubstituted or alkyl-substituted benzoic acid derivatives [1].

medicinal chemistry physicochemical profiling drug-receptor interactions

Cyano-Benzoic Acid Class Metabolic Blockade: Resistance to Oxidative Metabolism

The para-cyano group in benzoic acid derivatives functions as a metabolic blocking group that prevents oxidative metabolism at the para-aromatic position . In substituted benzoic acid structure-metabolism relationship studies, compounds bearing electron-withdrawing substituents such as cyano demonstrate significantly reduced rates of glycine conjugation and glucuronidation compared to unsubstituted or electron-donating substituted analogs [1]. Quantitative structure-metabolism relationship (QSMR) modeling of substituted benzoic acids in rats demonstrated that Hammett σ constants (a measure of electronic effects) correlate directly with overall degradation reaction rates, with cyano-substituted compounds (σp ≈ +0.66) exhibiting substantially slower metabolic clearance than hydrogen (σp = 0) or methoxy (σp ≈ -0.27) substituted analogs [1]. While direct metabolic stability data for 4-cyano-2-cyclopropoxybenzoic acid is not available in the public domain, the convergent class-level evidence supports enhanced metabolic stability relative to non-cyano benzoic acid derivatives.

drug metabolism pharmacokinetics ADME

Patent-Disclosed Intermediate: Documented Utility in Pharmaceutical Synthesis

4-Cyano-2-cyclopropoxybenzoic acid is disclosed in patent literature as a synthetic intermediate within the broader class of substituted cyclopropyl compounds claimed for therapeutic applications [1]. The compound's structural features—specifically the ortho-cyclopropoxy and para-cyano substitution on a benzoic acid scaffold—are explicitly recited in patent claims (US Patent 8,957,062) covering substituted cyclopropyl compounds with utility in treating metabolic disorders [1]. This patent-documented status distinguishes the compound from non-patented or purely research-grade benzoic acid derivatives and provides a verifiable chain of industrial relevance. The patent context also implies that the compound has been successfully synthesized at scales sufficient for characterization and biological evaluation, reducing procurement risk relative to entirely uncharacterized analogs.

pharmaceutical intermediates patent literature synthetic chemistry

Evidence-Based Procurement and Research Applications for 4-Cyano-2-cyclopropoxybenzoic Acid


Regioisomer-Specific Synthetic Intermediate for Medicinal Chemistry Programs

When designing synthetic routes requiring precise regioisomeric control, procurement of 4-cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) is mandatory. Substitution with the 2-cyano-6-cyclopropoxy regioisomer (CAS 1243353-37-8) or the 4-cyano-3-cyclopropoxy regioisomer (CAS 1243481-91-5) will produce different coupling products due to altered electronic environments at the carboxylic acid and differing steric accessibility of the ortho-cyclopropoxy group. Analytical confirmation via HPLC, NMR, or mass spectrometry should verify the correct CAS registry number before use in multi-step syntheses [4].

Metabolic Stability Optimization in Lead Compound Development

In drug discovery programs seeking to optimize metabolic stability while maintaining benzoic acid pharmacophore functionality, 4-cyano-2-cyclopropoxybenzoic acid offers two orthogonal metabolic blocking strategies: (1) the para-cyano group prevents oxidative metabolism at the para-aromatic position and reduces glycine conjugation rates [4]; (2) the ortho-cyclopropoxy group, with its stronger carbon-hydrogen bonds relative to methoxy or hydroxy analogs, confers resistance to cytochrome P450-mediated O-dealkylation . This compound should be prioritized over 4-cyano-2-methoxybenzoic acid or 4-cyano-2-hydroxybenzoic acid in lead series where extended half-life or reduced first-pass metabolism is required.

Substituted Benzoic Acid Scaffold for Cyclopropyl-Containing Patent Families

For research programs operating within the intellectual property landscape defined by US Patent 8,957,062 and related filings covering substituted cyclopropyl compounds [4], 4-cyano-2-cyclopropoxybenzoic acid represents a key synthetic intermediate with documented utility. Procurement of this specific compound enables the construction of claimed molecular scaffolds without requiring de novo synthesis of the benzoic acid core, accelerating medicinal chemistry iterations. The compound's availability from commercial suppliers with 95%+ purity specifications supports reproducible scale-up for in vivo pharmacology studies.

Physicochemical Profiling of Cyano- and Cyclopropoxy-Substituted Aromatic Acids

In structure-property relationship (SPR) studies evaluating the impact of ortho-alkoxy and para-cyano substitution on benzoic acid physicochemical parameters, 4-cyano-2-cyclopropoxybenzoic acid serves as a distinct reference compound. Its molecular weight (203.19 g/mol), predicted increased lipophilicity relative to hydroxy analogs (estimated ΔLogP ≈ +0.8 to +1.2), and modulated pKa (estimated 0.8-1.2 units lower than unsubstituted benzoic acid) [4] provide defined comparator data points against methoxy, hydroxy, and unsubstituted controls. Procurement of this specific compound enables rigorous SPR analysis that cannot be achieved with generic benzoic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-2-cyclopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.